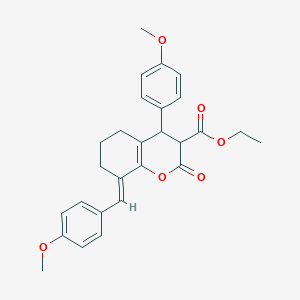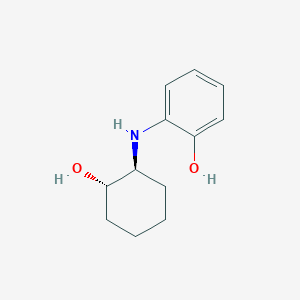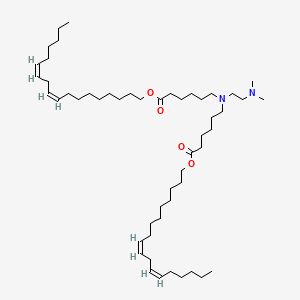
Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 4-methoxyphenylacetic acid in the presence of a base to form the intermediate. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory or antioxidant properties.
Medicine: Potential therapeutic applications, including anticancer or antimicrobial effects.
Industry: Used in the development of new materials or as a chemical intermediate.
Mecanismo De Acción
The mechanism of action of Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxylate
- Ethyl 8-(4-hydroxybenzylidene)-4-(4-hydroxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate
Uniqueness
Ethyl 8-(4-methoxybenzylidene)-4-(4-methoxyphenyl)-2-oxo-3,4,5,6,7,8-hexahydro-2H-chromene-3-carboxylate is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C27H28O6 |
|---|---|
Peso molecular |
448.5 g/mol |
Nombre IUPAC |
ethyl (8E)-4-(4-methoxyphenyl)-8-[(4-methoxyphenyl)methylidene]-2-oxo-4,5,6,7-tetrahydro-3H-chromene-3-carboxylate |
InChI |
InChI=1S/C27H28O6/c1-4-32-26(28)24-23(18-10-14-21(31-3)15-11-18)22-7-5-6-19(25(22)33-27(24)29)16-17-8-12-20(30-2)13-9-17/h8-16,23-24H,4-7H2,1-3H3/b19-16+ |
Clave InChI |
RAJMWGGMAKIPQW-KNTRCKAVSA-N |
SMILES isomérico |
CCOC(=O)C1C(C2=C(/C(=C/C3=CC=C(C=C3)OC)/CCC2)OC1=O)C4=CC=C(C=C4)OC |
SMILES canónico |
CCOC(=O)C1C(C2=C(C(=CC3=CC=C(C=C3)OC)CCC2)OC1=O)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}piperidine](/img/structure/B13364161.png)
![N-[4-(acetylamino)-3-methoxyphenyl]cyclohexanecarboxamide](/img/structure/B13364164.png)
![propyl 4-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364167.png)
![2-(2-{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}vinyl)phenyl methyl ether](/img/structure/B13364175.png)

![(R)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13364183.png)

![6-[(E)-2-(4-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364196.png)
![3-[(Methylsulfanyl)methyl]-6-(1-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364197.png)

![3-[(Methylsulfanyl)methyl]-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364206.png)
![N-(4-chlorobenzyl)-2-{[2-methyl-1-(3-methylbutyl)-4-oxo-1,4-dihydropyridin-3-yl]oxy}acetamide](/img/structure/B13364212.png)
![4-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-tetraazol-5-yl]-2-adamantyl}-1-piperazinecarbaldehyde](/img/structure/B13364221.png)
